molecular formula C10H17N3OS B2910672 3-methyl-N,N-dipropyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448124-50-2

3-methyl-N,N-dipropyl-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2910672
CAS No.: 1448124-50-2
M. Wt: 227.33
InChI Key: VIBNLBKDIVRNMR-UHFFFAOYSA-N
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Description

3-methyl-N,N-dipropyl-1,2,4-thiadiazole-5-carboxamide is a chemical compound offered for research and development purposes. As a derivative of the 1,2,4-thiadiazole heterocycle, this scaffold is of significant interest in medicinal chemistry. The 1,2,4-thiadiazole ring is a key structural motif in various bioactive molecules and pharmaceutical intermediates . Notably, closely related compounds, such as 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, serve as critical synthetic intermediates for active pharmaceutical ingredients like fezolinetant, a neurokinin-3 receptor antagonist developed for treating menopausal vasomotor symptoms . The broader class of 1,3,4-thiadiazoles (a related isomer) is extensively studied for its wide-ranging pharmacological potential, which includes antimicrobial, anticancer, antiviral, and anticonvulsant activities . These compounds often exhibit favorable pharmacokinetic properties, such as metabolic stability and appropriate lipophilicity, which are attributed to the electron-rich, mesoionic nature of the thiadiazole ring that facilitates interactions with biological targets . The specific substitution pattern on the 1,2,4-thiadiazole core, including the 3-methyl and 5-carboxamide groups with N,N-dipropyl chains, makes this compound a valuable building block for constructing chemical libraries or exploring novel structure-activity relationships. Researchers can utilize this chemical for probing biological mechanisms, developing new synthetic methodologies, or as a precursor for further functionalization. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

3-methyl-N,N-dipropyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-4-6-13(7-5-2)10(14)9-11-8(3)12-15-9/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBNLBKDIVRNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=NC(=NS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N,N-dipropyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of appropriate amines and aldehydes under suitable conditions. One common method involves the cyclization of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N,N-dipropyl-1,2,4-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms in the thiadiazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

3-methyl-N,N-dipropyl-1,2,4-thiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N,N-dipropyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation or cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-methyl-N,N-dipropyl-1,2,4-thiadiazole-5-carboxamide with analogous thiadiazole carboxamides, emphasizing substituent effects on physicochemical and biological properties.

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Activities References
This compound (Target) C₁₁H₂₀N₃OS 254.36 g/mol N,N-dipropyl Hypothesized higher lipophilicity due to alkyl chains; potential CNS activity based on analogs
N-[2-(3-Methoxyphenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide C₁₃H₁₅N₃O₂S 277.34 g/mol 3-methoxyphenethyl Commercial availability (Research use only); structural data (SMILES, CAS) provided
3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide C₁₀H₁₆N₄O₂S 256.33 g/mol Morpholinoethyl Enhanced solubility due to morpholine; potential for CNS or antimicrobial applications
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-3-methyl-1-aryl-1H-pyrazole-4-carboxamide (Pyrazole analog) C₂₁H₁₅ClN₆O 403.1 g/mol Pyrazole core, chloro, cyano, aryl groups Moderate yields (62–71%); characterized via NMR, MS, and elemental analysis

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s dipropyl groups likely increase lipophilicity compared to morpholinoethyl (polar) or methoxyphenethyl (moderately polar) substituents. This property may enhance blood-brain barrier penetration, as seen in structurally related CNS-active agents . Pyrazole analogs (e.g., ) exhibit lower lipophilicity due to aromatic and polar groups (e.g., cyano, chloro), favoring solubility in polar solvents.

Synthetic Yields :

  • Thiadiazole carboxamides are typically synthesized via coupling reactions using reagents like EDCI/HOBt (as in ) or via cyclization of intermediates (). Yields for pyrazole analogs range from 62–71% , but data for thiadiazole derivatives are sparse.

Biological Activity: Thiadiazoles with morpholinoethyl or arylalkyl substituents () are often explored for antimicrobial or antitumor applications due to their ability to interact with biological targets (e.g., enzymes, receptors) . The dipropyl variant may exhibit unique pharmacokinetic profiles, though empirical studies are needed.

Biological Activity

3-Methyl-N,N-dipropyl-1,2,4-thiadiazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with other related compounds.

The synthesis of this compound typically involves the cyclization of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to various biological effects:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial enzymes.
  • Anti-inflammatory Effects : It interacts with cellular pathways involved in inflammation, potentially reducing inflammatory responses.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description References
AntimicrobialInhibits bacterial growth; effective against various strains,
Anti-inflammatoryReduces inflammation markers in vitro
AnticancerInduces apoptosis in cancer cell lines; potential for use in cancer therapy ,
CytotoxicityExhibits selective cytotoxicity towards cancer cells

Case Studies and Research Findings

Recent studies have evaluated the biological activity of this compound alongside other thiadiazole derivatives:

  • Anticancer Activity : In a study assessing various thiadiazole derivatives, this compound demonstrated IC50 values comparable to established anticancer agents against breast and colon cancer cell lines .
  • Antimicrobial Efficacy : Research indicated that the compound showed potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Inflammation Studies : In vitro assays revealed that the compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages, highlighting its anti-inflammatory properties.

Comparative Analysis

When compared to similar compounds such as 1,3,4-thiadiazole and 1,2,4-triazole derivatives, this compound stands out due to its unique substitution pattern which enhances its biological activity. For instance:

Compound Biological Activity Notes
3-Methyl-N,N-dipropyl-thiadiazoleAntimicrobial, anticancerExhibits broad-spectrum activity
1,3,4-ThiadiazoleAntimicrobialLimited anticancer effects
1,2,4-TriazoleAntiviralDifferent mechanism of action

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